Imidazo[1,5-a]pyridine-8-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDRDWLSMBNJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440257 | |
| Record name | Imidazo[1,5-a]pyridine-8-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151509-03-4 | |
| Record name | Imidazo[1,5-a]pyridine-8-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151509-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,5-a]pyridine-8-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 1,5 a Pyridine 8 Carbaldehyde and Its Derivatives
Cyclocondensation Approaches to the Imidazo[1,5-a]pyridine (B1214698) Core
The formation of the fused imidazo[1,5-a]pyridine ring system is a critical step in the synthesis of the target carbaldehyde. Cyclocondensation reactions are a common and effective approach, involving the reaction of a pyridine (B92270) derivative, typically a 2-(aminomethyl)pyridine, with a suitable electrophilic partner to construct the imidazole (B134444) ring.
Acid-Catalyzed Cyclocondensation Strategies
Acid-catalyzed cyclocondensation provides a direct route to the imidazo[1,5-a]pyridine core. A notable example involves the use of polyphosphoric acid (PPA) to facilitate the cyclization of 2-picolylamines with electrophilically activated nitroalkanes. beilstein-journals.orgnih.govresearchgate.netnih.gov In this method, nitroalkanes are activated by phosphorous acid within the PPA medium, rendering them susceptible to nucleophilic attack by the aminomethylpyridine. beilstein-journals.orgnih.govresearchgate.netnih.gov The reaction proceeds through the formation of a phosphorylated nitronate intermediate, which then undergoes cyclization and subsequent elimination to afford the imidazo[1,5-a]pyridine ring system. beilstein-journals.org While effective, this method can require relatively harsh reaction conditions. nih.gov
Metal-Catalyzed Cyclocondensation Techniques
Transition metal catalysis offers a versatile and often milder alternative for the synthesis of the imidazo[1,5-a]pyridine scaffold. nih.gov Copper-catalyzed protocols have been particularly well-explored. nih.gov For instance, copper(I) catalysts can enable the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines through a Csp3-H amination, utilizing oxygen as the oxidant to yield multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Another approach involves a copper-catalyzed oxidative cyclization of 2-aminopyridines with cinnamaldehyde (B126680) derivatives. nih.gov This method is noteworthy for its ability to preserve sensitive functional groups, such as the aldehyde moiety, which can serve as a precursor for further modifications. nih.gov
A variety of copper catalysts have been successfully employed, including copper(I) iodide (CuI) and copper(II) species. nih.gov The choice of catalyst and reaction conditions can influence the efficiency and substrate scope of the transformation.
One-Pot Multicomponent Reaction Protocols
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like imidazo[1,5-a]pyridine derivatives from simple starting materials in a single synthetic operation. semanticscholar.orgscirp.orgscirp.org These reactions are characterized by their high atom economy and operational simplicity.
A common MCR approach involves the condensation of a dipyridyl ketone, an aldehyde, and ammonium (B1175870) acetate. semanticscholar.orgscirp.orgresearchgate.net This three-component reaction can be catalyzed by various salts, such as lithium chloride, and can be effectively promoted by microwave irradiation, which often leads to shorter reaction times and improved yields. semanticscholar.orgscirp.orgresearchgate.net The versatility of this method allows for the incorporation of a wide range of substituents on the imidazo[1,5-a]pyridine core by varying the aldehyde component. semanticscholar.orgresearchgate.net Another documented one-pot synthesis involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, mediated by iodine, to construct C-N and C-S bonds simultaneously. mdpi.com
Functionalization Strategies for Imidazo[1,5-a]pyridine to Yield Carbaldehyde Substitutions
Once the imidazo[1,5-a]pyridine core is established, the next critical step is the introduction of the carbaldehyde group at the 8-position. This is typically achieved through electrophilic substitution reactions on the electron-rich imidazo[1,5-a]pyridine ring.
Direct Formylation Reactions (e.g., Vilsmeier-Haack Conditions)
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netorganic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). wikipedia.orgijpcbs.com The resulting electrophilic chloroiminium ion, also known as the Vilsmeier reagent, then attacks the electron-rich imidazo[1,5-a]pyridine ring. wikipedia.org Subsequent hydrolysis of the intermediate iminium salt furnishes the desired carbaldehyde. wikipedia.org The Vilsmeier-Haack reaction is a versatile tool for introducing a formyl group and has been successfully applied to a variety of heterocyclic systems. researchgate.netrsc.org
Regioselective Introduction of the Carbaldehyde Moiety
The regioselectivity of the formylation reaction is a crucial aspect, as the imidazo[1,5-a]pyridine ring system has multiple positions susceptible to electrophilic attack. The introduction of the carbaldehyde group at the C-8 position is the desired outcome for the synthesis of Imidazo[1,5-a]pyridine-8-carbaldehyde. The inherent electronic properties of the imidazo[1,5-a]pyridine nucleus, as well as the reaction conditions, play a significant role in directing the regioselectivity of the formylation. While the Vilsmeier-Haack reaction is a common method for formylation, other strategies for regioselective C-H functionalization are also being explored. For the related imidazo[1,2-a]pyridine (B132010) system, copper-catalyzed C3-formylation using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent and molecular oxygen as the oxidant has been reported, demonstrating the potential for developing highly regioselective C-H functionalization methods. rsc.org The development of such regioselective methods is essential for the efficient and controlled synthesis of specifically substituted imidazo[1,5-a]pyridine derivatives. rsc.org
Advanced Synthetic Approaches for Imidazo[1,5-a]pyridine Derivatives
Modern organic synthesis has seen the advent of sophisticated methodologies that offer improved efficiency, selectivity, and environmental compatibility for the construction of complex heterocyclic frameworks. The synthesis of imidazo[1,5-a]pyridine derivatives has benefited significantly from these advancements, with techniques such as Ritter-type reactions, oxidative cyclizations, microwave-assisted protocols, transition-metal-catalyzed C-H activation, and green chemistry principles being successfully applied. rsc.org
Ritter-Type Reaction Applications in Imidazo[1,5-a]pyridine Synthesis
A novel approach for the synthesis of imidazo[1,5-a]pyridine analogs involves the application of a Ritter-type reaction. nih.gov This methodology utilizes the intermolecular reaction between pyridinylmethanol and aryl/alkylnitrile derivatives. nih.govacs.org The reaction is efficiently catalyzed by bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) in the presence of para-toluenesulfonic acid (p-TsOH·H₂O). nih.govacs.org The catalyst system facilitates the conversion of a benzylic alcohol into a benzylic cation, which is a key step in the reaction mechanism. nih.gov
The reaction conditions have been optimized to achieve high yields. For instance, the reaction of pyridinylmethanol with a nitrile in the presence of 5 mol% Bi(OTf)₃ and 5 equivalents of p-TsOH·H₂O in acetonitrile (B52724) (MeCN) at 150 °C in a sealed tube can produce the desired imidazo[1,5-a]pyridine product in good yield. nih.govacs.org This method demonstrates broad substrate compatibility, allowing for the synthesis of a variety of imidazo[1,5-a]pyridine derivatives with yields ranging from moderate to excellent. nih.gov
Oxidative Cyclization Methodologies
Oxidative cyclization represents a powerful strategy for the synthesis of imidazo[1,5-a]pyridines, often involving the formation of new carbon-nitrogen bonds under oxidative conditions. rsc.org A variety of methods have been developed, including both metal-catalyzed and metal-free approaches.
A metal-free method for the synthesis of imidazo[1,5-a]pyridines involves a sequential dual oxidative amination of C(sp³)-H bonds. organic-chemistry.org This reaction proceeds under ambient conditions and involves two oxidative C-N couplings and one oxidative dehydrogenation step, with the removal of six hydrogen atoms. organic-chemistry.org Another transition-metal-free approach utilizes molecular iodine (I₂) as the mediator for the oxidative annulation of 2-pyridyl ketones and alkylamines to produce imidazo[1,5-a]pyridine derivatives. rsc.org This reaction is operationally simple and can be performed on a gram scale. rsc.org
Copper-catalyzed oxidative cyclization methods are also prevalent. One such method involves the tandem reaction between a pyridine ketone and a benzylamine, using oxygen (O₂) as a clean oxidant to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org Another copper(I)-catalyzed process enables the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via C(sp³)-H amination, with oxygen serving as the sole oxidant. organic-chemistry.org A copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines also yields 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org Furthermore, an electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines has been developed, which involves a cascade of DMSO-mediated or Shono-type anodic oxidation and cyclization. rsc.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. Several protocols for the synthesis of imidazo[1,5-a]pyridine derivatives utilize microwave irradiation.
One such method is a one-pot, solvent-free condensation reaction between corresponding ketones and amines, using activated manganese dioxide (MnO₂) as an oxidant. tandfonline.comtandfonline.com This approach is efficient and allows for the synthesis of imidazo[1,5-a]pyridines and imidazo[1,5-a]quinolines in good yields. tandfonline.com The reaction tolerates a variety of functional groups. tandfonline.com
Another microwave-assisted protocol involves a one-pot cyclocondensation reaction for the synthesis of pyridylimidazo[1,5-a]pyridine derivatives, which can be achieved without the use of any metal catalyst or highly sensitive Lewis acid, providing products in yields over 80%. mdpi.comunito.itresearchgate.net This method has been used to synthesize a series of pyridylimidazo[1,5-a]pyridine derivatives and their corresponding pyridinium (B92312) salts for the investigation of their optical properties. mdpi.comunito.it
| Method | Reactants | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| Solvent-free condensation | Ketones and amines | Activated MnO₂, microwave irradiation | Good | tandfonline.comtandfonline.com |
| One-pot cyclocondensation | (Not specified) | Microwave irradiation, catalyst-free | >80% | mdpi.comunito.it |
Transition-Metal-Catalyzed C-H Activation in Imidazo[1,5-a]pyridine Construction
Transition-metal-catalyzed C-H activation has become a cornerstone of modern synthetic chemistry, enabling the direct functionalization of otherwise inert C-H bonds. This strategy has been applied to the construction of the imidazo[1,5-a]pyridine skeleton.
Copper(I) catalysis has been employed in the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines through C(sp³)-H amination, using aerial oxygen as a green oxidant. nih.gov This reaction is believed to proceed through radical intermediates. nih.gov In a different approach, a metal-free C-H functionalization has been reported for the insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules using formaldehyde (B43269) as both a solvent and a carbon source. acs.orgnih.gov This method allows for the formation of a C(sp²)–C(sp³)–H–C(sp²) bond. acs.org The resulting bis-imidazo[1,5-a]pyridines can act as ligands for transition metals. acs.orgnih.gov
The imidazo[1,5-a]pyridine framework itself can coordinate with various transition metal ions, including nickel, cobalt, palladium, and copper, forming a variety of metal complexes. acs.org These complexes and imidazo[1,5-a]pyridine-derived carbenes have been used as auxiliary ligands in catalysis. acs.orgnih.gov
Green Chemistry Principles in Imidazo[1,5-a]pyridine Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of imidazo[1,5-a]pyridines.
The use of greener oxidants, such as aerial oxygen, is a key aspect of green synthetic methodologies. nih.gov For example, a copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes/ketones with amines utilizes aerial oxygen for oxidation during the reaction. nih.gov Iron-catalyzed C-H amination for the construction of imidazole-fused ring systems can be conducted in anisole, a green solvent, with water as the only byproduct. organic-chemistry.org
Microwave-assisted synthesis, particularly when performed under solvent-free conditions, aligns with green chemistry principles by reducing solvent waste and often improving energy efficiency. tandfonline.combenthamdirect.com The development of catalyst-free and solvent-free methods, as well as the use of green solvents, are central to making the synthesis of imidazo[1,5-a]pyridines more environmentally benign. benthamdirect.comresearchgate.net Replacing traditional transition-metal catalysis with metal-free strategies where possible offers a more cost-effective and environmentally friendly alternative. nih.gov
Reactivity and Derivatization of Imidazo 1,5 a Pyridine 8 Carbaldehyde
Further Functionalization of the Imidazo[1,5-a]pyridine (B1214698) Scaffold
Beyond the reactivity of the aldehyde group, the imidazo[1,5-a]pyridine nucleus itself can be functionalized. The imidazo[1,5-a]pyridine core is considered a privileged scaffold in medicinal chemistry, and modifying its peripheral positions is a key strategy for tuning its biological and photophysical properties. beilstein-journals.orglew.ro
Direct C-H functionalization and other substitution reactions allow for the introduction of various groups onto the heterocyclic core.
Halogenation: The introduction of halogen atoms (Cl, Br) onto the scaffold serves as a critical step for further derivatization, particularly through transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling. nih.gov While extensive research has focused on the C3-halogenation of the related imidazo[1,2-a]pyridine (B132010) isomer using reagents like sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) in acidic media, similar principles of electrophilic aromatic substitution can be applied to the imidazo[1,5-a]pyridine ring. nih.govresearchgate.net The regioselectivity will be governed by the electronic properties of the bicyclic system.
Trifluoromethylation: The incorporation of a trifluoromethyl (-CF₃) group can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability. nih.gov Methods for the trifluoromethylation of imidazo[1,2-a]pyridines have been developed, often targeting the C3 position. researchgate.net The synthesis of derivatives such as 7-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid demonstrates that this functional group can be successfully incorporated into the pyridine (B92270) portion of the scaffold. smolecule.com
Alkylation: Alkyl groups can be introduced onto the imidazo[1,5-a]pyridine scaffold through various methods. Metalated arylmethylisonitriles have been used in condensation reactions with 2-chloropyridines to generate a range of substituted imidazo[1,5-a]pyridines. nih.gov Additionally, cyclocondensation reactions of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes provide access to imidazo[1,5-a]pyridines with alkyl or aryl groups at the 3-position. beilstein-journals.org
| Reaction Type | Scaffold | Reagents | Position of Functionalization | Reference |
|---|---|---|---|---|
| Chlorination | Imidazo[1,2-a]pyridine | NaClO₂, AcOH | C3 | nih.gov |
| Bromination | Imidazo[1,2-a]pyridine | NaBrO₂, AcOH | C3 | nih.gov |
| Alkylation | Imidazo[1,5-a]pyridine | 2-(aminomethyl)pyridine + Nitroalkanes | C3 | beilstein-journals.org |
| Trifluoromethylation | Imidazo[1,5-a]pyridine | (Multi-step synthesis) | C7 | smolecule.com |
The functionalization of Imidazo[1,5-a]pyridine-8-carbaldehyde and its derivatives is a strategic endeavor aimed at modulating their biological and material properties. The imidazo[1,5-a]pyridine core is found in numerous biologically active compounds, including antitumor agents and enzyme inhibitors. beilstein-journals.org For example, a series of 1-(2-pyridyl)imidazo[1,5-a]pyridine derivatives have been prepared as potential cysteine protease inhibitors. rsc.org
Derivatization allows for the fine-tuning of a compound's activity. The introduction of different substituents can influence factors like binding affinity to a biological target, solubility, and metabolic stability. nih.gov Beyond medicine, these compounds are explored for their photophysical properties, with applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). lew.roacs.org The synthesis of a variety of 1,3-diarylated imidazo[1,5-a]pyridines has led to fluorescent compounds, indicating that strategic derivatization can be used to develop novel materials for electronic and imaging applications. acs.org
Multicomponent Reactions Utilizing Imidazo[1,5-a]pyridine Carbenes
Multicomponent reactions (MCRs) involving N-heterocyclic carbenes have emerged as a powerful strategy for the efficient construction of complex molecular architectures. Imidazo[1,5-a]pyridine carbenes, specifically imidazo[1,5-a]pyridin-3-ylidenes, have proven to be versatile intermediates in such transformations. These carbenes can be generated from corresponding imidazo[1,5-a]pyridinium salts, which can be synthesized from precursors related to this compound. The application of these carbenes in MCRs provides a direct route to highly substituted and fused heterocyclic systems. acs.orgrsc.orgrsc.org
Research has demonstrated that imidazo[1,5-a]pyridin-3-ylidenes can participate in facile three-component reactions with aldehydes and activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), or with electron-deficient allenoates. acs.orgnih.gov These reactions typically proceed under mild conditions and offer a straightforward approach to synthesizing complex molecules that are otherwise difficult to access. acs.org
The general mechanism for these reactions involves a sequence of tandem events. Initially, the imidazo[1,5-a]pyridine carbene undergoes a nucleophilic addition to the aldehyde, forming a dipolar intermediate. acs.orgrsc.org This intermediate then participates in a [3+2]-cycloaddition with the third component (e.g., DMAD). The resulting spiro-intermediate subsequently undergoes a ring transformation to yield the final product. acs.org
One notable application is the reaction of imidazo[1,5-a]pyridin-3-ylidenes with various aldehydes and DMAD, which leads to the formation of fully substituted 4-[(2-pyridyl)methyl]aminofuran derivatives in moderate yields. acs.orgnih.gov This reaction provides a novel and efficient pathway to these furan (B31954) compounds. acs.org
Furthermore, when phthalaldehydes (ortho-aromatic dialdehydes) are used as the aldehyde component along with DMAD, the reaction yields novel fused tricyclic benzo[d]furo[3,2-b]azepine derivatives. rsc.orgrsc.orgresearchgate.net This transformation constructs a new and complex heterocyclic skeleton under very mild conditions. rsc.orgrsc.org The resulting fused azepine derivatives have shown interesting fluorescence properties, suggesting potential applications in materials science as optical sensors. rsc.orgresearchgate.net
The versatility of this methodology has been further explored by reacting the carbenes with aromatic aldehydes and electron-deficient allenoates, which also produces substituted furan derivatives. acs.org These studies highlight the potential of imidazo[1,5-a]pyridine carbenes in synthetic organic chemistry for the rapid assembly of diverse heterocyclic structures. acs.orgrsc.org
Table 1: Three-Component Reaction of Imidazo[1,5-a]pyridin-3-ylidenes with Aldehydes and DMAD acs.org
This table summarizes the synthesis of various 4-[(2-pyridyl)methyl]aminofuran derivatives. The reaction involves different substituted imidazo[1,5-a]pyridine carbenes and aromatic aldehydes reacting with dimethyl acetylenedicarboxylate (DMAD).
| Carbene Precursor (Substituent R¹) | Aldehyde (Substituent R²) | Product | Yield (%) |
| 2-Phenyl | 4-Nitrobenzaldehyde | Dimethyl 2-(4-nitrophenyl)-5-((phenyl(pyridin-2-yl)methyl)amino)furan-3,4-dicarboxylate | 55 |
| 2-Phenyl | 4-Chlorobenzaldehyde | Dimethyl 2-(4-chlorophenyl)-5-((phenyl(pyridin-2-yl)methyl)amino)furan-3,4-dicarboxylate | 52 |
| 2-Phenyl | 4-Methylbenzaldehyde | Dimethyl 2-(4-methylphenyl)-5-((phenyl(pyridin-2-yl)methyl)amino)furan-3,4-dicarboxylate | 48 |
| 2-Phenyl | 2-Naphthaldehyde | Dimethyl 2-(naphthalen-2-yl)-5-((phenyl(pyridin-2-yl)methyl)amino)furan-3,4-dicarboxylate | 58 |
| 2-(4-Methoxyphenyl) | 4-Nitrobenzaldehyde | Dimethyl 2-(4-nitrophenyl)-5-(((4-methoxyphenyl)(pyridin-2-yl)methyl)amino)furan-3,4-dicarboxylate | 56 |
| 2-(4-Chlorophenyl) | 4-Nitrobenzaldehyde | Dimethyl 2-(4-nitrophenyl)-5-(((4-chlorophenyl)(pyridin-2-yl)methyl)amino)furan-3,4-dicarboxylate | 51 |
Table 2: Three-Component Reaction of Imidazo[1,5-a]pyridin-3-ylidenes with Phthalaldehydes and DMAD rsc.orgrsc.org
This table illustrates the synthesis of novel benzo[d]furo[3,2-b]azepine derivatives. The reaction utilizes imidazo[1,5-a]pyridine carbenes, substituted phthalaldehydes, and dimethyl acetylenedicarboxylate (DMAD).
| Carbene Precursor (Substituent R¹) | Phthalaldehyde (Substituent R²) | Product | Yield (%) |
| 2-Phenyl | Phthalaldehyde | Dimethyl 8-((phenyl(pyridin-2-yl)methyl)amino)benzo[d]furo[3,2-b]azepine-6,7-dicarboxylate | 65 |
| 2-(4-Methoxyphenyl) | Phthalaldehyde | Dimethyl 8-(((4-methoxyphenyl)(pyridin-2-yl)methyl)amino)benzo[d]furo[3,2-b]azepine-6,7-dicarboxylate | 68 |
| 2-(4-Chlorophenyl) | Phthalaldehyde | Dimethyl 8-(((4-chlorophenyl)(pyridin-2-yl)methyl)amino)benzo[d]furo[3,2-b]azepine-6,7-dicarboxylate | 62 |
| 2-Phenyl | 4,5-Dimethoxyphthalaldehyde | Dimethyl 2,3-dimethoxy-8-((phenyl(pyridin-2-yl)methyl)amino)benzo[d]furo[3,2-b]azepine-6,7-dicarboxylate | 54 |
Advanced Characterization Techniques in Imidazo 1,5 a Pyridine 8 Carbaldehyde Research
Spectroscopic Analysis for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure and bonding within Imidazo[1,5-a]pyridine-8-carbaldehyde. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aldehyde proton, typically in the range of 9-10 ppm, and a series of signals in the aromatic region (7-9 ppm) corresponding to the protons on the fused ring system. The splitting patterns (e.g., doublets, triplets) and coupling constants (J-values) would be critical in assigning each proton to its specific position on the imidazo[1,5-a]pyridine (B1214698) core.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A characteristic signal for the carbonyl carbon of the aldehyde group would be expected in the downfield region of the spectrum (around 180-200 ppm). The remaining carbon atoms of the heterocyclic rings would appear in the aromatic region (typically 110-160 ppm). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are expected in the aromatic core of this molecule.
For comparison, the ¹³C NMR spectrum of a related compound, 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, shows a carbonyl signal at 179.3 ppm and a series of aromatic signals between 115.1 and 158.0 ppm. rsc.org
Interactive Data Table: Expected NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aldehyde H | 9.0 - 10.0 | - |
| Aldehyde C | - | 180 - 200 |
| Aromatic H's | 7.0 - 9.0 | - |
| Aromatic C's | - | 110 - 160 |
Note: The table presents expected ranges based on typical values for similar functional groups and aromatic systems. Actual values would need to be determined experimentally.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.
For this compound (C₈H₆N₂O), the high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak ([M+H]⁺) at an m/z value corresponding to its exact mass (147.0553). researchgate.net Fragmentation patterns observed in the MS/MS spectrum would provide further structural information by showing the loss of specific fragments, such as the carbonyl group (CO).
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₈H₇N₂O⁺ | 147.0553 |
| [M+Na]⁺ | C₈H₆N₂NaO⁺ | 169.0372 |
| [M-H]⁻ | C₈H₅N₂O⁻ | 145.0407 |
Source: Predicted data from PubChem CID 10464459. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group would be expected around 1680-1700 cm⁻¹. The spectrum would also show characteristic bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations within the heterocyclic system (typically in the 1400-1600 cm⁻¹ region).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the imidazo[1,5-a]pyridine ring and the aldehyde group would result in characteristic absorption bands in the UV-Vis region, typically between 200 and 400 nm. The exact position of the maximum absorption (λmax) would be sensitive to the solvent used.
For instance, various imidazo[1,2-a]pyridine (B132010) derivatives exhibit absorption maxima in the 250-360 nm range. nih.gov
Electronic Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique used to study species that have unpaired electrons. While this compound itself is a diamagnetic molecule (no unpaired electrons) and therefore EPR-silent, its metal complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)) would be EPR active.
The EPR spectrum of such a complex would provide valuable information about the oxidation state and the coordination environment of the metal ion. The g-values and hyperfine coupling constants obtained from the spectrum would reveal details about the geometry of the complex and the nature of the bonding between the metal and the imidazo[1,5-a]pyridine ligand. For example, X-band EPR data for a Mn(II) complex with an imidazo[1,5-a]pyridinium-based ligand revealed broad fine structure signals, indicative of moderate zero-field splitting. chemicalbook.com
X-Ray Crystallography for Precise Solid-State Structure Determination
For example, the crystal structure of a related compound, 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde, has been resolved, confirming the planarity of the imidazo[1,2-a]pyridine core and providing detailed geometric parameters. researchgate.net Similarly, the structures of several other substituted imidazo[1,5-a]pyridine derivatives have been confirmed by single-crystal X-ray methods, revealing details about their molecular geometry and intermolecular interactions. researchgate.net
Interactive Data Table: Illustrative Crystallographic Data for a Related Imidazo[1,2-a]pyridine Derivative
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P b c a |
| a (Å) | 13.0640 (3) |
| b (Å) | 7.4162 (2) |
| c (Å) | 21.6698 (6) |
| V (ų) | 2099.48 (9) |
| Z | 8 |
Data for 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. iucr.org
Computational and Theoretical Investigations of Imidazo 1,5 a Pyridine 8 Carbaldehyde Systems
Density Functional Theory (DFT) Calculations and Quantum Chemical Studies
Density Functional Theory (DFT) has become an invaluable method for examining the relationship between the molecular structure of imidazopyridine derivatives and their reactivity. nih.gov These quantum chemical simulations are instrumental in determining optimized molecular geometries and identifying reactive sites within chemical systems. nih.gov
DFT calculations are routinely used to model the electronic properties of imidazopyridine systems. By optimizing the ground state geometry, typically using a basis set like B3LYP/6-31G(d,p), researchers can obtain the most stable molecular structure. nih.gov A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For imidazopyridine N-acylhydrazone derivatives, MEP analysis has shown that nitrogen atoms within the ring system and oxygen atoms are often the primary nucleophilic sites. scirp.org Such analyses for Imidazo[1,5-a]pyridine-8-carbaldehyde would pinpoint the regions most susceptible to electrophilic or nucleophilic attack, thereby predicting its reactivity in chemical reactions.
| Parameter | Description | Typical Predicted Value Range |
|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -5.5 to -6.5 eV |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.0 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 eV |
| Chemical Softness (S) | Reciprocal of hardness, indicates reactivity | 0.4 to 0.5 eV-1 |
The biological activity and physical properties of molecules like this compound are heavily influenced by their three-dimensional shape and how they interact with their environment. Conformational analysis, often performed using DFT, explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies. For related imidazopyridine derivatives, studies have shown that isomerizations can occur due to rotation around single bonds, leading to multiple distinct conformers. scirp.org Identifying the lowest-energy conformer is crucial as it typically represents the most populated state of the molecule.
Furthermore, computational methods can predict and characterize non-covalent intermolecular interactions. For the imidazopyridine scaffold, which contains aromatic rings and heteroatoms, hydrogen bonding and π-π stacking are significant. nih.gov The aldehyde group and the nitrogen atoms in this compound can act as hydrogen bond acceptors, influencing its solubility and binding to biological receptors. The planar, aromatic nature of the fused ring system facilitates π-π stacking interactions, which are important for crystal packing and interactions with aromatic residues in proteins.
Imidazo[1,5-a]pyridine (B1214698) derivatives are known for their interesting photophysical properties, including strong fluorescence, making them candidates for applications in OLEDs, sensors, and bioimaging. nih.govresearchgate.netrsc.org Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict these properties.
By simulating the electronic transitions between the ground state and excited states, TD-DFT can predict absorption (UV-Vis) and emission (fluorescence) spectra. These calculations can forecast the maximum absorption and emission wavelengths (λmax) and the oscillator strength, which relates to the intensity of the transition. Studies on related imidazo[1,5-a]pyridine fluorophores have shown that their emissive properties and large Stokes shifts (the difference between absorption and emission maxima) can be analyzed and understood through DFT and TD-DFT. rsc.org These theoretical investigations help explain how chemical modifications to the core structure tune the optical features, guiding the design of new materials with specific photophysical characteristics. rsc.org
Molecular Docking Studies in Drug Design Research
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is a cornerstone of structure-based drug design, widely applied to imidazopyridine derivatives to explore their potential as therapeutic agents. nih.govchemmethod.com
In molecular docking simulations, derivatives of the imidazopyridine scaffold are placed into the binding site of a target protein of interest. An algorithm then samples various conformations and orientations of the ligand, calculating a "docking score" for each pose. This score, often expressed in kcal/mol, estimates the binding affinity, with more negative values indicating a stronger, more favorable interaction. researchgate.net
For example, various imidazo[1,2-a]pyridine (B132010) hybrids have been docked against targets like human LTA4H and oxidoreductase, a key enzyme in breast cancer, to evaluate their therapeutic potential. chemmethod.comresearchgate.net These studies not only predict binding energy but also reveal the specific molecular interactions that stabilize the ligand-protein complex. Key interactions often include:
Hydrogen bonds: Formed between the ligand's hydrogen bond donors/acceptors (like the nitrogen atoms in the imidazopyridine ring) and amino acid residues in the protein's active site.
Hydrophobic interactions: Occur between the aromatic rings of the ligand and nonpolar residues of the protein.
π-π stacking: Involves the interaction between the aromatic system of the imidazopyridine core and aromatic amino acids like tyrosine or phenylalanine.
Such studies on this compound would be essential to identify potential biological targets and understand the structural basis of its activity, thereby guiding its development as a potential drug candidate.
| Compound Class | Protein Target | Disease Area | Reported Binding Affinity Range (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine Hybrids | Human LTA4H | Inflammation/Cancer | -7.0 to -11.2 | TYR378, GLU271 |
| Imidazo[1,2-a]pyridine-Thiophenes | FLT3 Kinase | Leukemia | -8.5 to -10.5 | CYS694, LEU616 |
| Imidazo[4,5-b]pyridine-5-thiones | Tyrosyl-tRNA Synthetase | Antimicrobial | ~ -9.4 | Not Specified |
| Imidazo[1,2-a]pyridines | Oxidoreductase | Breast Cancer | ~ -9.2 | HIS222, TYR216 |
In Silico ADMET and Drug-Likeness Predictions for Imidazo[1,5-a]pyridine Derivatives
Before a compound can be considered a viable drug candidate, it must exhibit acceptable pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are computational models that assess these characteristics early in the drug discovery process, reducing the time and cost associated with experimental testing. nih.gov
For various imidazopyridine and imidazopyrimidine derivatives, ADMET predictions have been used to evaluate their potential as drugs. nih.govnih.gov These studies typically assess several key parameters:
Drug-Likeness: Evaluated based on rules like Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable. nih.gov
Absorption: Predictions of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models) indicate how well the compound might be absorbed into the bloodstream.
Distribution: Parameters such as blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are calculated to predict how the compound will distribute throughout the body.
Metabolism: Predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for understanding drug-drug interactions.
Toxicity: Computational models can flag potential toxicities, such as carcinogenicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition). nih.gov
These predictive studies have shown that many imidazopyridine derivatives possess promising drug-like characteristics with good bioavailability and low predicted toxicity, making them attractive scaffolds for further development. nih.govnih.gov Applying these in silico tools to this compound would provide a crucial preliminary assessment of its pharmacokinetic and safety profile.
| Parameter | Description | Favorable Prediction Range/Value |
|---|---|---|
| Molecular Weight | Mass of the molecule | < 500 g/mol |
| logP | Octanol-water partition coefficient (lipophilicity) | < 5 |
| Hydrogen Bond Donors | Number of N-H, O-H bonds | < 5 |
| Hydrogen Bond Acceptors | Number of N, O atoms | < 10 |
| Human Intestinal Absorption | Percentage of drug absorbed | High (> 80%) |
| BBB Penetration | Ability to cross the blood-brain barrier | Varies based on target |
| Ames Mutagenicity | Potential to cause DNA mutations | Predicted Non-toxic/Inactive |
| Carcinogenicity | Potential to cause cancer | Predicted Non-toxic/Inactive |
Biological and Medicinal Chemistry Research of Imidazo 1,5 a Pyridine 8 Carbaldehyde Derivatives
Antitumor and Anticancer Activity Studies
Derivatives of the imidazo[1,5-a]pyridine (B1214698) class have demonstrated significant potential as anticancer agents. Their biological activity is often attributed to their ability to interact with key cellular targets, leading to the inhibition of cancer cell growth and proliferation.
A substantial body of research has been dedicated to evaluating the cytotoxic potential of imidazo[1,5-a]pyridine derivatives against a panel of human cancer cell lines. These studies have revealed that specific structural modifications to the imidazo[1,5-a]pyridine core can lead to potent anticancer activity.
For instance, a series of novel imidazo[1,5-a]pyridine-chalcone conjugates were synthesized and evaluated for their cytotoxicity against five human cancer cell lines. nih.gov Two compounds from this series exhibited promising activity against the MDA-MB-231 breast cancer cell line, with IC50 values of 4.23 ± 0.25 μM and 3.26 ± 0.56 μM. nih.gov Similarly, studies on imidazo[1,2-a]pyridine (B132010) hybrids, a closely related scaffold, have also shown significant cytotoxic effects. One such study found that compound HB9 had an IC50 value of 50.56 μM against A549 lung cancer cells, while HB10 showed an IC50 of 51.52 μM against HepG2 liver carcinoma cells. chemmethod.com
Further research into novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) tested against the HCC1937 breast cancer cell line showed strong cytotoxic impacts. nih.govnih.gov IP-5 and IP-6, in particular, demonstrated IC50 values of 45 µM and 47.7 µM, respectively. nih.govnih.gov These compounds were found to induce significant cell death, reduce cell survival, and cause cell cycle arrest by increasing the levels of p53 and p21 proteins. nih.govnih.gov The induction of apoptosis was confirmed by the increased activity of caspases 7 and 8 and the cleavage of PARP. nih.govnih.gov
The broad applicability of this heterocyclic system is highlighted by its activity against various cancer types, including breast, liver, colon, cervical, lung, and kidney cancers. researchgate.net The anticancer effects are often a result of inhibiting key molecular pathways such as PI3K/Akt. researchgate.net
| Compound Class | Specific Derivative | Cancer Cell Line | Reported IC50 Value (μM) | Source |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridine-chalcone | Derivative 1 | MDA-MB-231 (Breast) | 4.23 | nih.gov |
| Imidazo[1,5-a]pyridine-chalcone | Derivative 2 | MDA-MB-231 (Breast) | 3.26 | nih.gov |
| Imidazo[1,2-a]pyridine hybrid | HB9 | A549 (Lung) | 50.56 | chemmethod.com |
| Imidazo[1,2-a]pyridine hybrid | HB10 | HepG2 (Liver) | 51.52 | chemmethod.com |
| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast) | 45 | nih.govnih.gov |
| Imidazo[1,2-a]pyridine | IP-6 | HCC1937 (Breast) | 47.7 | nih.govnih.gov |
| Imidazo[1,2-a]pyridine | IP-7 | HCC1937 (Breast) | 79.6 | nih.govnih.gov |
One of the mechanisms through which imidazo[1,5-a]pyridine derivatives exert their antitumor effects is by acting as DNA-directed alkylating agents. A series of novel imidazo[1,5-a]pyridine–PBD (pyrrolobenzodiazepine) conjugates were synthesized and evaluated for their potential in this regard. rsc.org These conjugates demonstrated an enhanced ability to bind to DNA. rsc.org
The study found that these compounds induce G2/M phase cell cycle arrest in MCF-7 breast cancer cells at a 2 μM concentration. rsc.org Furthermore, increasing the concentration to 4 μM led to an accumulation of cells in the apoptotic (G0) phase. rsc.org The mechanism of action involves the induction of proteins associated with apoptosis and DNA damage, such as p53, p21, and γ-H2AX. rsc.org In silico modeling confirmed that these conjugates bind effectively within the minor groove of DNA, underscoring their function as DNA-directed agents. rsc.org Other studies have also noted that imidazo-based heterocyclic derivatives can cause DNA fragmentation in cancer cells, further suggesting their impact on DNA integrity. nih.gov
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
The imidazo[1,5-a]pyridine scaffold and its related structures are a source of compounds with a broad spectrum of antimicrobial activities. Research has shown that derivatives can be effective against various pathogenic bacteria, fungi, and viruses.
For instance, certain imidazo[1,5-a]pyridine derivatives have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported to be in the range of 0.03 to 5 µM. Structurally related imidazo[1,5-a]quinoxaline (B8520501) derivatives have also been synthesized and tested for antimicrobial properties. nih.gov These studies found that the presence of different alkyl substituents on the pyridine (B92270) ring and the imidazoquinoxaline system influences their activity, with some compounds showing effective bacteriostatic and fungistatic activities with MIC values comparable to reference drugs. nih.gov
The broader family of imidazo-pyridine derivatives has been investigated extensively. Imidazo[4,5-b]pyridine derivatives have been tested against Gram-positive bacteria (Bacillus cereus) and Gram-negative bacteria (Escherichia coli), showing greater sensitivity in Gram-positive strains. nih.gov Pyrazole derivatives bearing an imidazo[1,2-a]pyridine moiety have been classified as having antibacterial and antifungal properties. rdd.edu.iq Additionally, some imidazo[1,2-a]pyrimidine (B1208166) derivatives have been reported to possess antiviral properties, with potential action against viruses such as HIV and hepatitis C. nih.gov
| Compound Class | Target Microorganism | Type of Activity | Reported Potency | Source |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridine | Mycobacterium tuberculosis | Antibacterial | MIC: 0.03 to 5 µM | |
| Imidazo[1,5-a]quinoxaline | Various Bacteria & Fungi | Bacteriostatic & Fungistatic | MICs comparable to reference drugs | nih.gov |
| Imidazo[4,5-b]pyridine | Bacillus cereus (Gram +) | Antibacterial | More sensitive than Gram-negative | nih.gov |
| Imidazo[4,5-b]pyridine | Escherichia coli (Gram -) | Antibacterial | More resistant than Gram-positive | nih.gov |
| Imidazo[1,2-a]pyrimidine | HIV, Hepatitis C | Antiviral | Potential activity | nih.gov |
Enzyme Inhibition Studies
Derivatives of imidazo[1,5-a]pyridine have been identified as potent inhibitors of various enzymes that play critical roles in human diseases, highlighting another avenue for their therapeutic application.
Cysteine proteases are a class of enzymes involved in numerous physiological and pathological processes, making them attractive targets for drug development. Research has demonstrated that the imidazo[1,5-a]pyridine scaffold is a promising starting point for designing inhibitors of these enzymes. An efficient, one-pot synthesis method has been developed for producing a variety of imidazo[1,5-a]pyridine derivatives. nih.gov This method was successfully used to prepare a series of 1-(2-pyridyl)imidazo[1,5-a]pyridine compounds that are known to be cysteine protease inhibitors. nih.gov The aldehyde group on the core structure is pivotal for functionalizations that lead to the design of such enzyme inhibitors.
Thromboxane (B8750289) A2 is a potent mediator of platelet aggregation and vasoconstriction, and its synthesis is a key target for antithrombotic therapies. A study has identified imidazo[1,5-a]pyridines as a new class of potent and highly specific thromboxane A2 synthetase inhibitors. nih.gov The research described the synthesis and structure-activity relationship of these compounds, identifying imidazo[1,5-a]-pyridine-5-hexanoic acid as the most potent member of the series in vitro. nih.gov This discovery opened up new possibilities for developing novel antiplatelet agents based on the imidazo[1,5-a]pyridine framework.
Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.gov In the context of cancer, overexpression of IDO1 in the tumor microenvironment leads to depletion of the essential amino acid tryptophan and accumulation of its metabolites, known as kynurenines. nih.gov This process suppresses the function of immune cells, such as effector T cells, and promotes an immunosuppressive environment that allows tumors to evade the host's immune system. nih.gov Consequently, the inhibition of IDO1 is regarded as a promising strategy in cancer immunotherapy to restore and enhance anti-tumor immune responses. nih.gov
Research into novel heterocyclic scaffolds has led to the identification of imidazopyridine-containing compounds as highly potent IDO1 inhibitors. nih.gov These efforts have focused on finding isosteres or replacements for amide groups present in other clinical-stage IDO1 inhibitors. nih.gov The imidazopyridine scaffold has emerged from these investigations as a promising chemotype for developing structurally differentiated IDO1 inhibitors for cancer immunotherapy. nih.gov
Mycobacterial ATP Synthase Inhibition in Antituberculosis Research
The fight against tuberculosis has been bolstered by the validation of adenosine (B11128) triphosphate (ATP) synthase as a key target for killing Mycobacterium tuberculosis (Mtb), the causative agent of the disease. nih.gov The approval of bedaquiline, an ATP synthase inhibitor, has spurred research into new classes of compounds that disrupt the energy metabolism of Mtb. nih.govrsc.org Oxidative phosphorylation is a critical pathway for Mtb's survival, and inhibiting any step, including ATP synthesis, is a viable antitubercular strategy. rsc.org
In this area, derivatives of the related imidazo[1,2-a]pyridine scaffold have been discovered as potent inhibitors of mycobacterial ATP synthesis. nih.govacs.org Medicinal chemistry campaigns have explored the structure-activity relationship (SAR) of series such as imidazo[1,2-a]pyridine ethers (IPE), achieving nanomolar potencies in ATP synthesis inhibition assays. nih.govrsc.org Further studies to elucidate the precise mechanism of action have confirmed that these compounds lead to the depletion of ATP levels in Mtb. nih.gov Characterization of mutants resistant to these compounds has unambiguously identified ATP synthase as the molecular target for some series within this class of heterocycles. nih.gov
Human ACE2 and SARS-CoV-2 Spike Protein Interaction Inhibition
The entry of the SARS-CoV-2 virus into human cells is initiated by the interaction between its spike glycoprotein (B1211001) and the human angiotensin-converting enzyme 2 (hACE2) receptor. Blocking this protein-protein interaction is a primary strategy for developing antiviral therapeutics to combat COVID-19. While many efforts have focused on antibodies, small-molecule inhibitors are also being actively investigated.
Computational and molecular docking studies have been employed to screen libraries of compounds for their potential to inhibit this critical interaction. Research has explored various heterocyclic scaffolds, including pyridine derivatives, for their potential to block key targets of the SARS-CoV-2 virus. nih.gov In this context, a series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives were synthesized and evaluated through in silico models. nih.govresearchgate.net These studies assessed the binding affinities of the compounds to both the hACE2 receptor and the spike protein. nih.govresearchgate.net The results from these molecular modeling experiments showed that specific derivatives exhibited remarkable binding affinity for both targets, suggesting they could act as effective entrance inhibitors and prevent viral infection of human cells. nih.govresearchgate.net
Neurological Disorder Research Applications
5-HT4 Receptor Partial Agonism (e.g., Alzheimer's Disease Therapeutic Potential)
The 5-hydroxytryptamine4 (5-HT4) receptor, a G-protein coupled receptor, is highly expressed in brain regions associated with memory and cognition, such as the hippocampus and cerebral cortex. nih.gov This has made it an attractive therapeutic target for cognitive disorders, particularly Alzheimer's disease (AD). nih.govnih.gov Partial agonists of the 5-HT4 receptor are believed to offer potential for both symptomatic relief and disease-modifying effects in AD. nih.govresearchgate.net
Derivatives of the imidazo[1,5-a]pyridine scaffold have been designed, synthesized, and extensively studied as potent and selective 5-HT4 receptor partial agonists. nih.govresearchgate.net Through focused structure-activity relationship (SAR) studies and optimization of absorption, distribution, metabolism, and excretion (ADME) properties, lead compounds have been identified. nih.gov One such lead compound, designated 5a , emerged as a potent, selective, and brain-penetrant 5-HT4 partial agonist that demonstrated efficacy in animal models of cognition. nih.gov The research highlights the therapeutic potential of this chemical series for treating cognitive impairment associated with Alzheimer's disease. nih.gov
| Compound | Modifications | Observed Activity | Reference |
|---|---|---|---|
| 5a | Optimized imidazo[1,5-a]pyridine and piperidine (B6355638) ring substitutions | Potent, selective, brain-penetrant 5-HT4 partial agonist with efficacy in animal models | nih.gov |
| General Series | 3-isopropylimidazo[1,5-a]-pyridine-carboxamide scaffold | Showed cognition-enhancing properties but had unsatisfactory ADMET properties (low blood-brain barrier penetration) | nih.gov |
Other Reported Biological Activities and Pharmacological Potentials
Anti-inflammatory Effects
The imidazopyridine scaffold, including imidazo[1,5-a]pyridine and its isomers, is present in various molecules that exhibit significant anti-inflammatory properties. mdpi.commdpi.com The capacity of these systems to potentially cross the blood-brain barrier also makes them attractive for investigating activity within the central nervous system. researchgate.net
Research on a novel imidazo[1,2-a]pyridine derivative, designated MIA, has shown that its anti-inflammatory activity is exerted by suppressing the NF-κB and STAT3 signaling pathways. nih.gov In cellular models, this compound was found to increase the expression of the inhibitory protein IκBα and reduce the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.gov Other studies on carboxylic acid derivatives of imidazo[1,2-a]pyridines have demonstrated an ability to reduce inflammation in in vivo models, with some compounds inhibiting edema produced by carrageenan more effectively than the standard drug indomethacin. researchgate.net These findings underscore the potential of the broader imidazopyridine class of compounds as a basis for developing new anti-inflammatory agents. researchgate.netnih.gov
Antiparasitic and Antiprotozoal Activities
The Imidazo[1,5-a]pyridine scaffold is recognized within chemical literature as a "privileged structure," suggesting its potential for a wide range of pharmacological applications. plos.org Several reviews mention that derivatives of this heterocyclic system possess a broad spectrum of biological activities, including potential antiprotozoal and antiparasitic properties. plos.orgnih.govthieme-connect.de These general classifications, however, are not typically substantiated with detailed studies of specific Imidazo[1,5-a]pyridine compounds against parasitic or protozoal organisms.
Antituberculosis Agents and Scaffold Development
Similar to the status of antiparasitic research, the investigation of Imidazo[1,5-a]pyridine derivatives as potential antituberculosis agents is in a nascent stage. General reviews of heterocyclic compounds often list antitubercular activity as one of the many potential applications of the imidazopyridine class. nih.gov Some literature specifically identifies the Imidazo[1,5-a]pyridine scaffold as having potential in this area. researchgate.net
However, detailed reports on the synthesis and evaluation of Imidazo[1,5-a]pyridine-8-carbaldehyde derivatives against Mycobacterium tuberculosis are not found in the current body of scientific literature. The development of this scaffold for treating tuberculosis has been significantly overshadowed by the extensive research and clinical development of compounds based on the Imidazo[1,2-a]pyridine isomer. The lack of specific data, including minimum inhibitory concentrations (MIC) and mechanistic studies for Imidazo[1,5-a]pyridine derivatives, prevents a detailed discussion of their potential as antituberculosis agents. Further research is required to synthesize and systematically evaluate derivatives of this scaffold to determine if they represent a viable new direction for tuberculosis drug discovery.
Applications in Materials Science and Optoelectronics
Sensing and Bioimaging Applications
Molecular Sensors for Specific Analytes (e.g., Metal Ions, H₂S)
The imidazo[1,5-a]pyridine (B1214698) framework is a key component in the development of advanced molecular sensors due to its inherent photophysical properties. mdpi.com While Imidazo[1,5-a]pyridine-8-carbaldehyde itself is not typically the final sensing molecule, its carbaldehyde group serves as a crucial synthetic handle. This reactive aldehyde allows for the straightforward construction of more complex derivatives, such as Schiff bases, which can act as highly selective and sensitive fluorescent chemosensors. chemimpex.comderpharmachemica.com The core scaffold provides the necessary fluorescence characteristics, while the synthetically modified portion provides the specific recognition site for the target analyte.
Sensing of Metal Ions:
Derivatives of the imidazo[1,5-a]pyridine scaffold have demonstrated significant potential for detecting various metal ions. The nitrogen atoms within the fused heterocyclic ring system and the additional binding sites introduced via the carbaldehyde group can effectively coordinate with metal ions. This coordination event typically perturbs the electronic structure of the fluorophore, leading to a discernible change in its fluorescence properties, such as quenching ("turn-off") or enhancement ("turn-on") of the emission intensity. nih.gov
For instance, fluorescent probes based on the related imidazo[1,2-a]pyridine (B132010) scaffold have been successfully designed for the detection of biologically and environmentally important metal ions like Fe³⁺ and Hg²⁺. nih.gov The sensing mechanism often involves the formation of a complex between the probe and the metal ion, which alters the intramolecular charge transfer (ICT) characteristics of the molecule. This change is then observed as a clear optical signal. The high sensitivity of these probes allows for detection at very low concentrations, often in the parts-per-billion (ppb) range. nih.gov
| Analyte | Sensing Type | Detection Limit (LOD) | Response Mechanism |
|---|---|---|---|
| Fe³⁺ | Fluorescence 'Turn-on' | 4.0 ppb | Complexation leading to fluorescence enhancement |
| Hg²⁺ | Fluorescence 'Turn-off' | 1.0 ppb | Complexation leading to fluorescence quenching |
Sensing of Hydrogen Sulfide (B99878) (H₂S):
Hydrogen sulfide (H₂S) is a significant signaling molecule in various physiological processes, and its detection is of great interest in biomedical research. Fluorescent probes derived from the imidazo[1,5-a]pyridine scaffold have been engineered for the sensitive and selective detection of H₂S. researchgate.net
A common strategy involves modifying the imidazo[1,5-a]pyridine fluorophore with a recognition site that can selectively react with H₂S. For example, a 2,4-dinitrophenyl ether group can be attached to the core structure. This group effectively quenches the fluorescence of the probe. In the presence of H₂S, a specific thiolysis reaction occurs, cleaving the ether bond and releasing the unquenched, highly fluorescent imidazo[1,5-a]pyridine derivative. This "turn-on" response is rapid and highly selective, with significant fluorescence enhancement observed. researchgate.net Probes based on this design have shown detection limits in the sub-micromolar range, making them suitable for biological applications. researchgate.net
| Probe Name | Fluorescence Response | Detection Limit (LOD) | Stokes Shift | Key Feature |
|---|---|---|---|---|
| NIPY-DNP | 273-fold enhancement | 0.36 µM | 193 nm | High selectivity and rapid response via thiolysis |
Fluorescence Cell Imaging and Labelling Agents
The favorable photophysical properties of the imidazo[1,5-a]pyridine scaffold make it an excellent candidate for developing fluorescent probes for bioimaging. mdpi.comrsc.org Derivatives are sought after for their compact size, chemical stability, and notable optical characteristics, which include high quantum yields and large Stokes shifts. mdpi.comresearchgate.net A large Stokes shift (the separation between the absorption and emission maxima) is particularly advantageous for fluorescence imaging as it minimizes self-quenching and reduces background interference, leading to improved image contrast. researchgate.net
This compound serves as a valuable precursor for creating these imaging agents. The aldehyde functionality allows for covalent attachment to biomolecules or other cellular targeting moieties, enabling the specific labelling of organelles or cellular structures. Furthermore, the carbaldehyde can be used to synthesize probes whose fluorescence is sensitive to the local microenvironment, such as polarity or viscosity. mdpi.com
Research has demonstrated that fluorescent probes based on this scaffold can successfully permeate cell membranes and are retained in aqueous media, making them suitable for live-cell imaging. nih.gov For example, imidazo[1,2-a]pyridine-based sensors have been used to visualize the uptake and presence of metal ions like Fe³⁺ and Hg²⁺ within living HeLa cells using confocal fluorescence microscopy. nih.gov Similarly, probes designed for H₂S have been successfully applied to visualize endogenous H₂S in living cells, underscoring their practical utility in biological research. researchgate.net The low cytotoxicity of many of these probes is another critical feature that permits their use in studying cellular processes without disrupting normal function. rsc.org
| Compound Type | Absorption Max (λabs) in Toluene | Emission Max (λem) in Toluene | Quantum Yield (ΦF) in Toluene | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Monomeric (diphenyl) | 385 nm | 464 nm | 0.12 | >5000 |
| Dimeric (dipyridyl) | 388 nm | 465 nm | 0.38 | >5000 |
| Asymmetric (phenyl-pyridyl) | 387 nm | 465 nm | 0.18 | >5000 |
Coordination Chemistry and Ligand Design Involving Imidazo 1,5 a Pyridine 8 Carbaldehyde Scaffolds
N-Heterocyclic Carbene (NHC) Ligands Derived from Imidazo[1,5-a]pyridines
N-Heterocyclic carbenes (NHCs) derived from imidazo[1,5-a]pyridine (B1214698), often referred to as Imidazo[1,5-a]pyridin-3-ylidenes (ImPy), have emerged as a significant class of ligands in organometallic chemistry. mdpi.com These NHCs are noted for their strong σ-donating properties and their sterically and electronically tunable nature, which makes them valuable in homogeneous catalysis. organic-chemistry.org The bicyclic structure of ImPy ligands allows for the introduction of substituents at the C(5) position, which can be positioned near the metal's coordination sphere, enabling the design of bidentate and multidentate ligands. mdpi.com
The synthesis of precursors for imidazo[1,5-a]pyridine-based NHCs, typically imidazolium (B1220033) salts, has been a focus of methodological development to improve efficiency and structural diversity. A highly effective, single-step method involves a three-component coupling reaction. organic-chemistry.org This approach combines substituted picolinaldehydes, various primary amines, and formaldehyde (B43269) to produce imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.org This methodology is advantageous as it avoids the harsh conditions and lower yields associated with previous methods and allows for the incorporation of a wide range of functional groups and even chiral substituents derived from amino acids. organic-chemistry.org
Key synthetic strategies for NHC precursors include:
Three-Component Coupling: A one-pot reaction of a picolinaldehyde derivative, an amine, and formaldehyde, which directly yields the desired imidazo[1,5-a]pyridinium salt. organic-chemistry.org This method's versatility allows for the synthesis of unsymmetrical, chelating, and oligomeric NHC precursors. organic-chemistry.org
Multi-step Sequences: Traditional syntheses may involve the reaction of a pyridine (B92270) derivative (e.g., 6-cyano-2-pyridinecarboxaldehyde) with a substituted aniline (B41778) to form an imine, followed by cyclization with an agent like chloromethyl ethyl ether to form the imidazolium salt. acs.org
Post-assembly Modification: In some cases, functional groups on the imidazo[1,5-a]pyridine core can be modified after the initial ring system is formed to introduce desired functionalities. researchgate.net
The ability to easily synthesize a variety of precursors is crucial for tuning the properties of the final NHC ligand and its corresponding metal complex for specific catalytic applications. organic-chemistry.orgnih.gov
Imidazo[1,5-a]pyridine-derived NHC ligands have shown significant promise in catalysis. A notable application is in the nickel-catalyzed synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a process of high interest for carbon capture and utilization (CCU). mdpi.comcolab.wsresearchgate.net
Nickel(II) complexes bearing pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) ligands have been developed as effective catalyst precursors for this transformation. mdpi.comdocumentsdelivered.com These C,N-bidentate ligands create a stable coordination environment around the nickel center. mdpi.com Research has shown that py-ImPyNi(II)Cl₂ complexes with bulky substituents, such as tert-butyl groups, exhibit significant catalytic activity, producing acrylates with yields up to 108%. mdpi.comcolab.ws The catalytic performance can be dramatically enhanced by the use of additives, such as monodentate phosphines, which can increase the acrylate (B77674) yield to as high as 845%. mdpi.comcolab.wsresearchgate.net The rigidity and planarity of the six-membered chelate ring formed by the py-ImPy ligand with the nickel center are believed to contribute to its catalytic efficacy. mdpi.com
| Catalyst Precursor | Ligand Type | Reactants | Product | Max. Yield (without additive) | Max. Yield (with additive) | Ref |
| py-ImPyNi(II)Cl₂ | C,N-bidentate NHC | Ethylene, CO₂ | Acrylate | 108% | 845% | mdpi.comcolab.ws |
| Rh(I) complexes | Chiral NHC-oxazoline | Ketones, Silanes | Chiral Alcohols | N/A (up to 93% ee) | N/A | acs.org |
Beyond acrylate synthesis, chiral NHC-oxazoline ligands based on an imidazo[1,5-a]pyridine-3-ylidene backbone have been successfully employed in the highly enantioselective hydrosilylation of ketones, catalyzed by rhodium(I) complexes. acs.org These catalysts operate under mild conditions and achieve good to excellent enantioselectivity (80–93% ee). acs.org
Metal Complexes Formed with Imidazo[1,5-a]pyridine Derivatives
Imidazo[1,5-a]pyridine derivatives are versatile ligands capable of coordinating to a wide range of metal ions, including Zn(II), Cu(I/II), Ni(II), Pd(II), Ir(III), and Co(II). nih.gov Depending on the substituents on the heterocyclic core, these ligands can exhibit various binding modes, acting as bidentate (N,N or N,O), tridentate, or even tetradentate chelators. nih.govmdpi.com This versatility allows for the construction of a diverse array of coordination compounds, from discrete mononuclear complexes to one- and two-dimensional coordination polymers. nih.gov
The structures of metal complexes incorporating imidazo[1,5-a]pyridine-based ligands are typically elucidated using single-crystal X-ray diffraction. mdpi.commdpi.com For instance, X-ray analysis of nickel(II) dichloride complexes with pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligands reveals a monomeric, distorted tetrahedral geometry around the nickel center. mdpi.comdntb.gov.ua The ligand forms a stable six-membered chelate ring with the metal. mdpi.com
Similarly, silver(I) complexes with these NHC ligands have been characterized, often exhibiting a linear geometry. mdpi.com Zinc(II) has been shown to form mono-, bis-, and tris-chelate complexes with 1,3-substituted-imidazo[1,5-a]pyridine ligands, with the coordination geometry depending on the stoichiometry and the counter-ions present. mdpi.com The coordination of the imidazo[1,5-a]pyridine ligand to a metal center often induces a significant conformational change in the ligand, which can, in turn, affect the photophysical properties of the complex. mdpi.com The ability to introduce substituents at various positions on the imidazo[1,5-a]pyridine framework allows for fine-tuning of the ligand's steric and electronic properties, leading to a wide range of coordination motifs and geometries. nih.gov
| Metal Ion | Ligand Type | Coordination Geometry | Binding Mode | Ref |
| Nickel(II) | py-ImPy NHC | Distorted Tetrahedral | C,N-bidentate | mdpi.com |
| Silver(I) | ImPy NHC | Linear | Monodentate | mdpi.com |
| Zinc(II) | 1,3-substituted imidazo[1,5-a]pyridine | Tetrahedral | N,N-bidentate | nih.govmdpi.com |
| Copper(II) | Tridentate Schiff base | Square-pyramidal | N,N,S-tridentate | researchgate.net |
| Gold(III) | Imidazo[1,2-a]pyridine (B132010) derivative | Square Planar | Bidentate | nih.gov |
Imidazo[1,5-a]pyridine derivatives are known for their intrinsic fluorescence, characterized by high quantum yields, significant Stokes shifts, and good photostability. researchgate.net These favorable photophysical properties can be transferred to their corresponding metal complexes, making them promising candidates for applications in optoelectronic devices like Organic Light Emitting Diodes (OLEDs). mdpi.comresearchgate.net
Coordination of these ligands to metal ions such as zinc(II) and boron(III) often results in bright fluorescence emission in both solution and the solid state. mdpi.comresearchgate.net For example, zinc(II) complexes with 1-pyridylimidazo[1,5-a]pyridine ligands show bright blue fluorescent emission. researchgate.net The emission properties, including wavelength and quantum yield, can be modulated by changing the substituents on the heterocyclic ring. researchgate.net Boron difluoride complexes with 2-(imidazo[1,5-a]pyridin-3-yl)phenols also display blue emission with good fluorescence quantum yields and large Stokes shifts, properties which are highly desirable for emissive materials in OLEDs. mdpi.com The modification of the ligand conformation upon metal coordination can lead to a notable enhancement of the optical performance compared to the free ligand. mdpi.com
The imidazo[1,5-a]pyridine scaffold is a recognized pharmacophore, and its derivatives, both as free ligands and as metal complexes, have been investigated for their biological activities, including antitumor properties. researchgate.netnih.gov Metal coordination can significantly enhance the biological efficacy of the organic ligand. nih.gov
Gold(III) complexes of imidazo[1,2-a]pyridine derivatives (a closely related isomer) have been synthesized and shown to exhibit cytotoxicity against human cancer cell lines, such as A549 lung adenocarcinoma. nih.govresearchgate.net These complexes are believed to exert their anticancer effect by interacting with DNA, likely through an intercalation mechanism. nih.govnih.gov Similarly, novel imidazo[1,5-a]pyridine-chalcone conjugates have demonstrated potent cytotoxic activity against various human cancer cell lines, including breast (MDA-MB-231), colon (RKO), and bone (Mg-63) cancer cells, by inducing apoptosis and disrupting microtubule formation. nih.gov While much of the research focuses on the ligands themselves or complexes of the isomeric imidazo[1,2-a]pyridine system, the findings suggest that metal complexes of imidazo[1,5-a]pyridine derivatives are a promising avenue for the development of new anticancer agents. google.com
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways for Imidazo[1,5-a]pyridine-8-carbaldehyde
The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of this compound will likely prioritize sustainability, atom economy, and operational simplicity.
Current synthetic strategies for the imidazo[1,5-a]pyridine (B1214698) core often involve cyclocondensation, cycloaddition, and oxidative cyclization reactions. researchgate.netrsc.org A transition-metal-free method using molecular iodine to mediate oxidative annulations from readily available 2-pyridyl ketones and alkylamines presents an operationally simple, one-pot approach that is viable for gram-scale synthesis. rsc.org
Future explorations should focus on adapting these and other modern synthetic strategies to be greener and more efficient. Key areas of investigation include:
Catalytic Systems: The use of novel catalytic systems, such as flavin–iodine-coupled catalysts that utilize molecular oxygen as a sustainable oxidant, could provide an atom-economical route to various substituted imidazo[1,5-a]pyridines. researchgate.net
Electrochemical Synthesis: Employing electrons as traceless reagents in electrochemical synthesis is a powerful green chemistry tool. researchgate.net Developing an electrochemical method for the C-H formylation at the 8-position of a pre-formed imidazo[1,5-a]pyridine ring would be a significant advancement.
Micellar Catalysis: Performing reactions in aqueous micellar media, as demonstrated for the synthesis of related imidazo[1,2-a]pyridines, offers an environmentally sustainable alternative to traditional organic solvents. acs.org A domino A³-coupling reaction catalyzed by Cu(II)–ascorbate in the presence of a surfactant like sodium dodecyl sulfate (B86663) (SDS) could be adapted for this purpose. acs.org
One-Pot Multicomponent Reactions: Designing one-pot reactions that combine multiple steps, such as the initial ring formation followed by in-situ formylation, would enhance efficiency by reducing intermediate purification steps, solvent waste, and reaction times. rsc.org
Design of Advanced this compound Derivatives with Tailored Biological Activities
The imidazopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. nih.govnih.govnih.gov The aldehyde functionality at the 8-position of this compound is a crucial synthetic handle for creating extensive libraries of new chemical entities with potentially enhanced and specific biological activities.
Future research should systematically exploit this aldehyde group to generate derivatives such as Schiff bases, hydrazones, oximes, and chalcones. These new compounds can then be screened for a variety of therapeutic applications based on the known potential of the parent scaffold.
Table 1: Potential Therapeutic Applications for this compound Derivatives
| Therapeutic Area | Rationale and Research Direction |
|---|---|
| Anticancer | Imidazopyridine derivatives have shown antitumor activity. researchgate.netmdpi.com Future work should focus on synthesizing derivatives that can act as inhibitors of specific cancer-related targets like kinases or as DNA intercalating agents. |
| Antimicrobial | The scaffold has demonstrated antibacterial and antifungal properties. mdpi.comchemrxiv.org Derivatives can be designed and tested against resistant bacterial strains (e.g., Staphylococcus aureus) and pathogenic fungi. |
| Antiviral | Antiviral activity is another known property of this chemical class. mdpi.com New derivatives should be screened against a broad panel of viruses to identify novel antiviral agents. nih.gov |
| Anti-inflammatory | Certain imidazo[4,5-b]pyridines have shown anti-inflammatory effects. nih.gov Research can be directed towards developing selective inhibitors of inflammatory enzymes or cytokines. |
| Neurotherapeutics | Given that some imidazo[1,2-a]pyridines are used for treating insomnia and anxiety, derivatives could be explored for activity on central nervous system targets like GABAᴀ receptors. nih.govacs.org |
The design process will benefit from a feedback loop where initial screening results inform the synthesis of subsequent generations of compounds with improved potency and selectivity.
Development of Next-Generation Materials based on this compound Scaffolds
The unique photophysical properties of the imidazo[1,5-a]pyridine core make it an attractive candidate for applications in materials science, particularly in optoelectronics. researchgate.netuni-giessen.de Derivatives have been investigated as fluorophores for bioimaging, components of Organic Light-Emitting Diodes (OLEDs), and chemical sensors. researchgate.netrsc.org
The this compound scaffold offers a direct route to novel functional materials. Future research directions include:
OLED Emitters: The aldehyde can be converted into various conjugated systems to fine-tune the emission color and quantum yield. uni-giessen.de Research into 1,3-disubstituted imidazo[1,5-a]quinolines has shown their potential as blue emitters for OLEDs. uni-giessen.de Similar strategies can be applied to the target compound to develop new emitters, including those exhibiting thermally activated delayed fluorescence (TADF). rsc.org
Chemical Sensors: The imidazo[1,5-a]pyridine nitrogen is susceptible to protonation, leading to changes in the molecule's electronic structure and photophysical properties. rsc.org This makes the scaffold suitable for developing fluorescent pH sensors. The aldehyde group can be used to anchor the sensor to a substrate or to introduce specific recognition sites for detecting ions or volatile organic compounds. rsc.org
Coordination Polymers: The imidazo[1,5-a]pyridine skeleton can act as a versatile N-based linker to coordinate with metal ions, forming coordination polymers. mdpi.com The aldehyde group can provide an additional coordination site (N,O-chelation) or be used to link polymers into larger networks, creating materials with interesting structural and functional properties. mdpi.com
Anti-Counterfeiting Materials: The strong fluorescence of these compounds in the solid state makes them candidates for use in security inks and other anti-counterfeiting technologies. rsc.org
Integration of Advanced Computational Modeling for Rational Design and Mechanism Elucidation
Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound, future research will heavily rely on advanced computational modeling to accelerate development and deepen understanding.
Key applications of computational modeling will include:
Rational Design: Molecular docking studies can be used to design derivatives with high affinity and selectivity for specific biological targets, such as enzymes or receptors. researchgate.net For materials science, Density Functional Theory (DFT) calculations can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, band gaps, and emission spectra of new derivatives, guiding the synthesis of materials with desired optoelectronic properties. nih.govrsc.org
Mechanism Elucidation: Computational models can help elucidate the mechanisms of synthetic reactions, allowing for the optimization of reaction conditions to improve yields and sustainability. rsc.org
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early-stage evaluation of potential drug candidates, helping to reduce late-stage failures in clinical trials. nih.gov
Structure-Property Relationships: Advanced modeling can help build robust quantitative structure-activity relationship (QSAR) and structure-property relationship (QSPR) models, providing valuable insights for designing next-generation compounds. nih.gov
Potential for Clinical Translation of this compound-derived Therapeutic Agents
The ultimate goal of developing new therapeutic agents is their successful translation into clinical practice. The imidazopyridine scaffold has a proven track record, with several derivatives such as zolpidem and alpidem (B1665719) used clinically. nih.govacs.org This history provides a strong foundation for the potential clinical translation of novel agents derived from this compound.
The pathway to clinical translation will involve several critical stages:
Lead Optimization: Promising hits from initial biological screenings (as described in section 9.2) must undergo rigorous lead optimization. This involves iterative chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.
Preclinical Development: Optimized lead compounds must be subjected to comprehensive preclinical evaluation. This includes detailed in vivo studies in relevant animal models of disease to establish efficacy, as well as extensive toxicology and safety pharmacology studies to ensure an acceptable safety profile.
Target Identification and Validation: For novel compounds, identifying the specific molecular target and mechanism of action is crucial. This not only strengthens the rationale for clinical development but also allows for the identification of potential biomarkers to monitor treatment response.
Clinical Trials: A successful preclinical package enables the submission of an Investigational New Drug (IND) application and the initiation of Phase I, II, and III clinical trials to evaluate the safety and efficacy in humans.
While the journey from a starting compound like this compound to a marketed drug is long and challenging, the versatility of the scaffold and the potential for creating diverse and highly active derivatives make it a compelling area for future therapeutic research. researchgate.net
Q & A
Q. What are the foundational synthetic methodologies for preparing Imidazo[1,5-a]pyridine-8-carbaldehyde derivatives?
The synthesis typically involves condensation reactions of 2-aminopyridine derivatives with α-haloketones. For example, 2-aminonicotinic acid reacts with chloral in ethanol, followed by coupling with amines using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) to achieve yields of 93–97%. Characterization employs FT-IR, NMR, and mass spectrometry . Solid-phase synthesis is another approach, where polymer-bound intermediates allow functionalization at the 3-position via halogenation .
Q. How are spectroscopic techniques applied to characterize this compound derivatives?
Structural elucidation relies on:
- FT-IR : Identifies carbonyl (C=O) and amine (N-H) groups.
- NMR : Resolves aromatic protons and substituent environments (e.g., carbaldehyde protons at δ 9.8–10.2 ppm).
- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns. For complex derivatives, single-crystal X-ray diffraction provides absolute stereochemical confirmation, as demonstrated in reactions with ninhydrin .
Q. What safety protocols are critical when handling Imidazo[1,5-a]pyridine derivatives?
Key precautions include:
- Using fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- Storing compounds in airtight containers away from light and moisture.
- Referencing safety data sheets (SDS) for toxicity profiles (e.g., acute oral toxicity LD) and disposal guidelines .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for Imidazo[1,5-a]pyridine-8-carboxamide synthesis?
A factorial design approach identifies critical variables (e.g., solvent polarity, temperature, catalyst loading) and their interactions. For example:
- 2 factorial design : Tests two levels (high/low) of 3–4 variables (e.g., ethanol vs. DMF, 25°C vs. 80°C).
- Response Surface Methodology (RSM) : Models nonlinear relationships to maximize yield. Statistical software (e.g., Minitab, JMP) analyzes variance (ANOVA) to prioritize factors. This method reduced optimization experiments by 40% in a recent study .
Q. What strategies resolve contradictions in reported biological activities of Imidazo[1,5-a]pyridine derivatives?
Discrepancies often arise from structural variations (e.g., substituents at C-3 vs. C-8) or assay conditions. Solutions include:
- Meta-analysis : Compare IC values across studies, adjusting for differences in cell lines (e.g., S. aureus ATCC 25923 vs. clinical isolates).
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities to targets like Mycobacterium tuberculosis enoyl reductase .
- In vivo validation : Address bioavailability differences (e.g., logP optimization for anti-ulcer derivatives) .
Q. How can computational tools enhance the design of Imidazo[1,5-a]pyridine-based therapeutics?
- Virtual Screening : Libraries of derivatives are docked against target proteins (e.g., SARS-CoV-2 main protease) using molecular dynamics simulations.
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions).
- QSPR Models : Relate structural descriptors (e.g., polar surface area) to antibacterial activity, enabling prioritization of synthetic targets .
Q. What methodologies validate reaction mechanisms in Imidazo[1,5-a]pyridine functionalization?
Mechanistic studies employ:
- Isotopic Labeling : -labeling in carbaldehyde formation tracks oxygen sources.
- Kinetic Profiling : Monitor intermediate formation via LC-MS to distinguish stepwise vs. concerted pathways.
- DFT Calculations : Gaussian 09 simulates transition states (e.g., for ring-closing steps in solid-phase synthesis) .
Data Analysis & Experimental Design
Q. How should researchers address reproducibility challenges in heterogeneous catalysis for Imidazo[1,5-a]pyridine synthesis?
- Control Experiments : Replicate reactions with fresh vs. recycled catalysts (e.g., Pd/C) to assess leaching.
- In situ Characterization : Use Raman spectroscopy to detect active catalytic species.
- Robustness Testing : Vary humidity (±5%) and solvent batch (different suppliers) to identify hidden variables .
Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR) in these derivatives?
- Partial Least Squares (PLS) Regression : Correlates molecular descriptors (e.g., Hammett σ values) with bioactivity.
- Cluster Analysis : Groups derivatives by similarity (e.g., hierarchical clustering of MIC values against fungal pathogens).
- Machine Learning : Random Forest models predict novel active compounds from fragment-based libraries .
Q. How do researchers reconcile divergent synthetic yields reported in literature?
Divergence often stems from:
- Purity of Starting Materials : Impurities in 2-aminopyridines (e.g., ≥98% vs. 95%) reduce yields by 10–15%.
- Scale Effects : Milligram-scale reactions may not translate to gram-scale due to heat/mass transfer limitations.
- Reporting Bias : Negative results are underpublished. Cross-validation with independent labs is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
